Sub-Nanomolar AKT1/2 Inhibition Validated by Clinical Candidate ARQ 092 Incorporation
The 4-(1-aminocyclobutyl)phenyl pharmacophore—the core motif directly derived from 4-(1-aminocyclobutyl)benzonitrile via nitrile hydrolysis or reduction—enables sub-nanomolar to low nanomolar AKT kinase inhibition. When incorporated into the clinical candidate ARQ 092 (miransertib), the para-aminocyclobutylphenyl moiety contributes to potent enzymatic inhibition with reported IC₅₀ values of 2.60 nM against AKT1 and 4.10 nM against AKT2 in recombinant kinase assays [1]. In contrast, a structurally related derivative bearing the identical core but differing in the heterocyclic appendage (Example 79 from US9604989) exhibits an IC₅₀ of 2,800 nM against AKT2, representing a >680-fold reduction in potency [2]. An intermediate derivative (Example 80) demonstrates an IC₅₀ of 610 nM against AKT2 and 96 nM against AKT1, confirming that the para-aminocyclobutylphenyl scaffold is a critical but not sufficient determinant of potency—optimal activity requires precise elaboration of the attached heterocyclic framework [3]. Co-crystallization of ARQ 092 with full-length AKT1 confirmed the allosteric binding mode and explicitly identified the cyclobutylamine moiety as essential for target engagement [4].
| Evidence Dimension | AKT2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.60 nM (AKT1) / 4.10 nM (AKT2) for ARQ 092 containing para-aminocyclobutylphenyl core |
| Comparator Or Baseline | Example 79 (BDBM312593): 2,800 nM (AKT2) / 2,000 nM (AKT1); Example 80 (BDBM312594): 610 nM (AKT2) / 96 nM (AKT1) |
| Quantified Difference | ARQ 092: 4.10 nM vs. Example 79: 2,800 nM (683-fold difference) vs. Example 80: 610 nM (149-fold difference) on AKT2 |
| Conditions | His-tagged human recombinant full-length Akt2 expressed in insect cells, activated by PDK1 (Invitrogen PV3975); test compound in DMSO |
Why This Matters
Procurement decisions for kinase inhibitor programs must prioritize building blocks validated in sub-nanomolar clinical candidates; generic substitution with alternative cores lacking this validation introduces substantial risk of potency loss exceeding two orders of magnitude.
- [1] BindingDB Entry BDBM312522. 2-[4-(1-Aminocyclobutyl)phenyl]-8-methoxy-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide (US9604989, Example 10). IC₅₀: 2.60 nM (AKT1), 4.10 nM (AKT2). View Source
- [2] BindingDB Entry BDBM312593. 2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazin-6-ol (US9604989, Example 79). IC₅₀: 2,000 nM (AKT1), 2,800 nM (AKT2). View Source
- [3] BindingDB Entry BDBM312594. Methyl ({2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazin-6-yl}oxy)acetate (US9604989, Example 80). IC₅₀: 96 nM (AKT1), 610 nM (AKT2). View Source
- [4] Lapierre JM, et al. J Med Chem. 2016;59(13):6455-6469. Cocrystal structure of ARQ 092 bound to full-length AKT1 confirmed allosteric inhibition and role of cyclobutylamine moiety. View Source
